

Corynantheidine hMOR vs mMOR species differences

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Compound Focus: Corynantheidine

CAS No.: 23407-35-4

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Quantitative Binding and Functional Data

The table below summarizes the available experimental data for **corynantheidine**'s interaction with opioid receptors.

Receptor	Species	Binding Affinity (K _i , nM)	Functional Activity	Assay Type	Source
μ-Opioid (MOR)	Human	118 [1]	Partial Agonist [2]	Radioligand displacement & BRET/[35S]GTPγS [2]	Obeng et al.
μ-Opioid (MOR)	Mouse	41.2 [2]	Partial Agonist [2]	Radioligand displacement & BRET/[35S]GTPγS [2]	Chakraborty et al.
κ-Opioid (KOR)	Human	2680 [1]	Information Missing	Radioligand displacement [1]	Obeng et al.
δ-Opioid (DOR)	Human	6300 [1]	Information Missing	Radioligand displacement [1]	Obeng et al.

A key finding is the **approximately 3-fold higher binding affinity** for mouse MOR compared to human MOR in the available data [1] [2]. In functional assays, **corynantheidine** acted as a **partial agonist** at both human and mouse MOR, meaning it activates the receptor but with lower efficacy than a full agonist [2]. One study also characterized it as a **functional MOR antagonist** in a guinea pig ileum assay, highlighting that its functional output can vary based on the experimental system and measurement type [1].

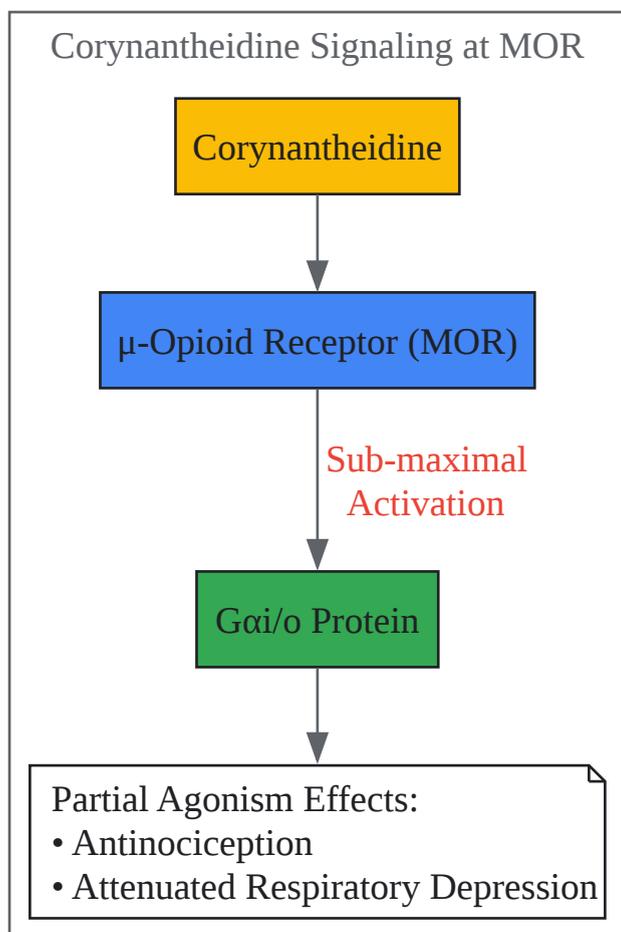
Experimental Protocol Overview

The key data for the human-mouse comparison comes from a study that used a consistent methodology for both species, allowing for a direct comparison [2].

- **1. Receptor Preparation:** Experiments were conducted using cell membranes from HEK-293 cells transfected to express the target opioid receptor (MOR, KOR, or DOR).
- **2. Binding Assay:** The affinity of **corynantheidine** for the receptor was determined by measuring its ability to displace a known, radio-labeled ligand (e.g., [³H]DAMGO for MOR). The concentration that displaces 50% of the radioligand is reported as the Ki value.
- **3. Functional Assay - G-protein Activation:** Agonist efficacy was measured using a **Bioluminescence Resonance Energy Transfer (BRET)** assay or a [³⁵S]GTPγS binding assay. Both methods quantify the activation of intracellular G-proteins upon receptor stimulation by the compound.
- **4. In Vivo Verification:** The MOR-dependent antinociceptive effect of **corynantheidine** was confirmed in mice using the **tail-flick test**, and its action was blocked by the opioid antagonist naloxone [2].

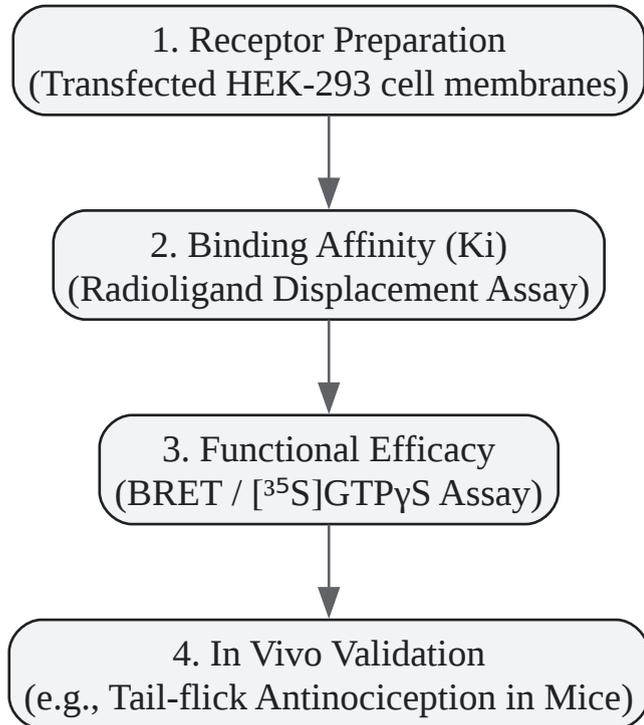
Signaling Pathway and Experimental Workflow

The diagrams below illustrate **corynantheidine**'s action as a partial MOR agonist and the key experiments used to characterize it.



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Experimental Workflow for Characterization



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Key Implications for Research

- **Interpret In Vivo Data Cautiously:** The observed species difference in binding affinity means that **potency estimates from mouse models may not directly translate to humans** [2].
- **Leverage the Partial Agonist Profile:** **Corynantheidine**'s activity as a partial MOR agonist is pharmacologically interesting. Research indicates that, unlike full agonists, it may produce **antinociception with attenuated adverse effects like respiratory depression** [2].
- **Consider the Alkaloid Mixture:** As a minor component of kratom, **corynantheidine**'s overall effect in a natural extract is modified by the presence of other alkaloids [3] [2].

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References

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